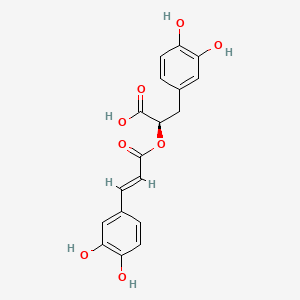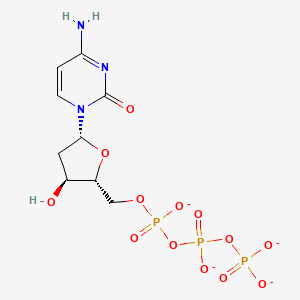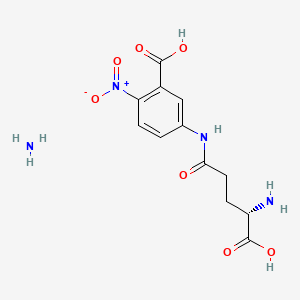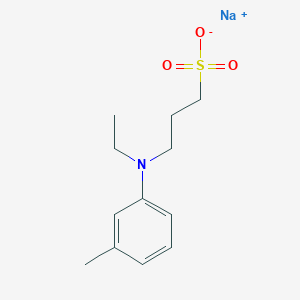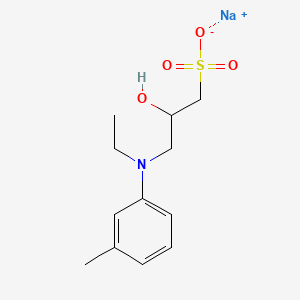![molecular formula C14H17IN2 B1663385 4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide CAS No. 1000009-73-3](/img/structure/B1663385.png)
4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide is a fluorescent compound known for its applications in biological and chemical research. It is a derivative of pyridinium and is often used as a substrate in studies involving neurotransmitter transporters.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide typically involves the reaction of 4-(Dimethylamino)benzaldehyde with 1-methylpyridinium iodide under specific conditions. The reaction is carried out in the presence of a catalyst such as anhydrous aluminum chloride, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity. The reaction conditions are carefully controlled to ensure the consistent production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound can undergo substitution reactions, particularly involving the dimethylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyridinium derivatives, while substitution reactions can result in various substituted pyridinium compounds .
Scientific Research Applications
4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide is widely used in scientific research due to its fluorescent properties. Some key applications include:
Neurotransmitter Transporter Studies: It is used as a fluorescent substrate to study the activity of neurotransmitter transporters such as the serotonin transporter, dopamine transporter, and norepinephrine transporter.
Cell Labeling: The compound is used to label catecholamine neuronal cell bodies with high selectivity, aiding in the visualization and study of these cells.
High-Throughput Screening: Its fluorescent properties make it suitable for high-throughput screening assays in drug discovery and other research areas.
Mechanism of Action
The mechanism of action of 4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide involves its uptake by neurotransmitter transporters. Once inside the cells, it fluoresces, allowing researchers to monitor transporter activity in real-time. The compound’s uptake is dependent on sodium and chloride ions and can be inhibited by specific transporter inhibitors such as fluoxetine .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenylpyridinium (MPP+): A structurally similar compound used in similar applications but with different fluorescence properties.
4-[4-(Dimethylamino)styryl]pyridine: Another fluorescent compound with applications in cell labeling and transporter studies.
Uniqueness
4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide is unique due to its superior fluorescence uptake in cells expressing the serotonin transporter compared to other similar compounds. This makes it particularly valuable for studying serotonin transporter activity and related research .
Properties
CAS No. |
1000009-73-3 |
|---|---|
Molecular Formula |
C14H17IN2 |
Molecular Weight |
340.2 g/mol |
IUPAC Name |
N,N-dimethyl-4-(1-methylpyridin-1-ium-4-yl)aniline;iodide |
InChI |
InChI=1S/C14H17N2.HI/c1-15(2)14-6-4-12(5-7-14)13-8-10-16(3)11-9-13;/h4-11H,1-3H3;1H/q+1;/p-1 |
InChI Key |
CAMWVBRDIKKGII-UHFFFAOYSA-M |
SMILES |
C[N+]1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C.[I-] |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C.[I-] |
Key on ui other cas no. |
1141-41-9 |
Pictograms |
Acute Toxic |
Synonyms |
(6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9-ol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


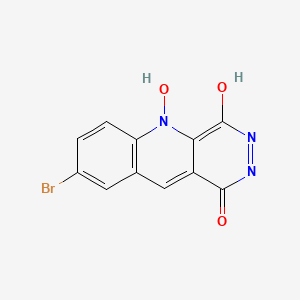
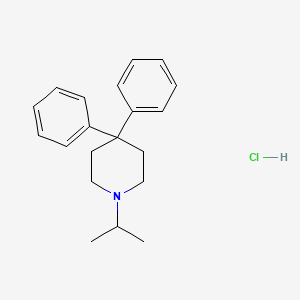
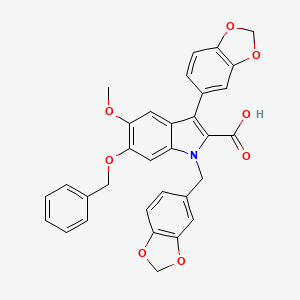
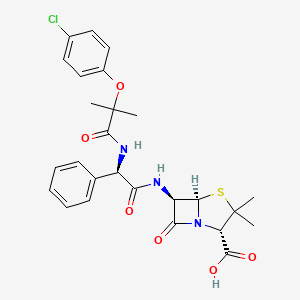
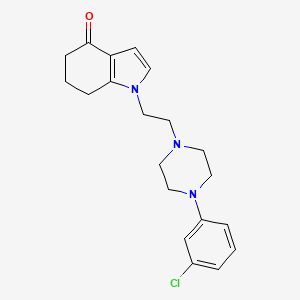
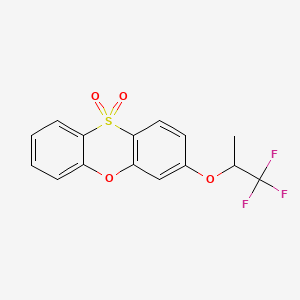
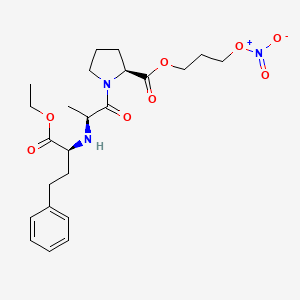
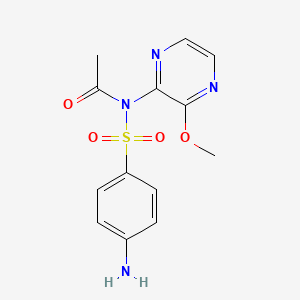
![(2S)-5-(diaminomethylideneamino)-2-[[2-(2,2-diphenylethoxy)acetyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B1663318.png)
